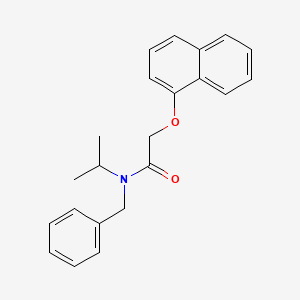![molecular formula C18H19ClN4O3 B12180208 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B12180208.png)
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chloropyridazine Moiety: This step involves the chlorination of pyridazine using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Dihydrobenzo Dioxin Structure: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the chloropyridazine and dihydrobenzo dioxin structures with the piperidine-4-carboxamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Investigating its interactions with biomolecules and its role in cellular processes.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-(6-chloropyridazin-3-yl)piperidin-4-one: Shares the chloropyridazine and piperidine structures but lacks the dihydrobenzo dioxin moiety.
2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives: Similar dihydrobenzo dioxin structure but different functional groups.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is unique due to its combination of the chloropyridazine, dihydrobenzo dioxin, and piperidine-4-carboxamide structures. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C18H19ClN4O3 |
|---|---|
分子量 |
374.8 g/mol |
IUPAC 名称 |
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN4O3/c19-16-3-4-17(22-21-16)23-7-5-12(6-8-23)18(24)20-13-1-2-14-15(11-13)26-10-9-25-14/h1-4,11-12H,5-10H2,(H,20,24) |
InChI 键 |
WILBQPGHKSUYMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol](/img/structure/B12180129.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12180140.png)
![3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12180149.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180159.png)

![N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12180172.png)

![2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12180182.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12180183.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)

![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
